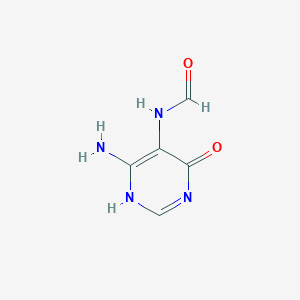

6-Amino-5-formylamino-3H-pyrimidine-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, where starting materials like amino acid derivatives undergo reactions to form more complex pyrimidine structures. For example, 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones react with α-amino acid derivatives through condensation processes, leading to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives depending on the substituents of the amino acid derivatives used (Inazumi et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “6-Amino-5-formylamino-3H-pyrimidine-4-one,” is characterized by the presence of nitrogen atoms within the ring which contribute to the compound's reactivity and interaction capabilities. The planarity of the pyrimidine ring and the substituent patterns significantly influence the electronic structure and hydrogen bonding capacity of these molecules, as observed in compounds with similar structures (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including condensation, nucleophilic addition, and cyclization, to form a wide range of products. The reactivity is often influenced by the functional groups attached to the pyrimidine ring. For instance, reactions with heterocumulenes can lead to novel pyrimido[4,5-d]pyrimidines, showcasing the versatility of pyrimidine derivatives in synthetic chemistry (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the planarity of the pyrimidine ring and the nature of substituents affect the compound's ability to form hydrogen bonds and, consequently, its solubility in various solvents. These properties are crucial in determining the compound's behavior in biological systems and its utility in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including “6-Amino-5-formylamino-3H-pyrimidine-4-one,” are characterized by their reactivity towards electrophiles and nucleophiles, which is a direct consequence of the electron-rich nature of the pyrimidine ring. This reactivity is harnessed in various chemical transformations, such as nitrosation and benzylation, to produce compounds with potential biological activity (Glidewell et al., 2003).

特性

IUPAC Name |

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOPYSSRZGKNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)NC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303403 |

Source

|

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-formylamino-3H-pyrimidine-4-one | |

CAS RN |

64194-58-7 |

Source

|

| Record name | NSC158242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)